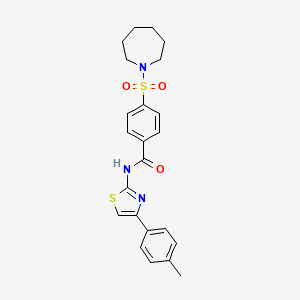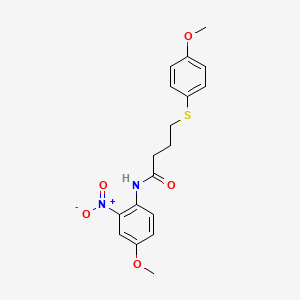![molecular formula C13H16N2O2S B3017183 5-[(Dimethylamino)methylene]-3-(4-methylphenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate CAS No. 338753-26-7](/img/structure/B3017183.png)
5-[(Dimethylamino)methylene]-3-(4-methylphenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-[(Dimethylamino)methylene]-3-(4-methylphenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate" is a derivative of thiazolidinone, a heterocyclic compound that has garnered interest due to its presence in various biologically active molecules and marketed drugs. The thiazolidinone core is known for its versatility in chemical reactions and potential pharmacological properties, including antimicrobial and anticancer activities .
Synthesis Analysis
The synthesis of thiazolidinone derivatives often involves the reaction of ethyl acetoacetate with phenyl isothiocyanate and ethyl chloroacetate in the presence of a base such as K2CO3 and a solvent like DMF. Subsequent reactions with dimethylformamide-dimethylacetal can lead to the formation of compounds like (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate, which shares a similar structural motif with the compound of interest .
Molecular Structure Analysis
The molecular structure of related thiazolidinone derivatives has been elucidated using spectral analysis and X-ray crystallography. Computational methods such as the B3LYP/6-31G(d,p) method have been employed to optimize the structures and discuss geometric parameters, NMR spectra, and natural charges at different atomic sites . The crystal structure of similar compounds, such as 5-(2′-aminophenyl)-2-dimethylamino-1,3,4-thiadiazole, has been determined, providing insights into the planarity of the molecule and the dihedral angles between rings .
Chemical Reactions Analysis
Thiazolidinone derivatives participate in various chemical reactions, including cycloaddition, which can proceed with complete site and regioselectivity under thermal conditions to yield cycloadducts with potential antimicrobial properties . The reactivity of these compounds can be further explored through reactions with different amines, leading to the formation of compounds with stabilized push-pull systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinone derivatives are closely related to their molecular structure. The presence of the dimethylamino group can influence the electronic effects and conformational freedom of the molecules. Intermolecular interactions and supramolecular architecture in the crystals of these compounds have been highlighted, which can affect their physical properties and potential as pharmaceutical agents .
科学的研究の応用
Antimicrobial Properties A study by Reddy et al. (2010) synthesized 2-imino-5-[(Z)-1-(4-methylphenyl)methylidene]-3-[5-(2-oxo-2H-3-chromenyl)-1,3-oxazol-2-yl]-1,3-thiazolan-4-ones, which showed significant antibacterial activity against various Gram-positive and Gram-negative bacteria. This highlights the compound's potential as a base for developing new antibacterial agents (Reddy et al., 2010).
Potential in Cancer Research Mabkhot et al. (2019) reported on the synthesis of a related compound with potential anticancer properties. The study emphasized the biological significance of the 4-thiazolidinone ring, common in many marketed drugs, and found that the synthesized compound exhibited moderate cytotoxic activity (Mabkhot et al., 2019).
Synthetic Chemistry and Structural Analysis Foricher et al. (1985) focused on the synthesis and reactions of a similar compound, demonstrating its potential for creating diverse chemical structures. This work is crucial for understanding the compound's chemical behavior and potential applications in various fields (Foricher et al., 1985).
Safety and Hazards
特性
IUPAC Name |
(5E)-5-(dimethylaminomethylidene)-3-(4-methylphenyl)-1-oxo-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-10-4-6-11(7-5-10)15-9-18(17)12(13(15)16)8-14(2)3/h4-8H,9H2,1-3H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVXINGRDDJCKI-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CS(=O)C(=CN(C)C)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CS(=O)/C(=C/N(C)C)/C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-[[3-(2-chloropropanoylamino)cyclobutyl]-(cyclopropylmethyl)amino]acetate](/img/structure/B3017100.png)

![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-adamantyl]acetic acid](/img/structure/B3017102.png)
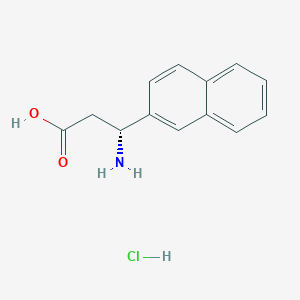
![Ethyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3017104.png)
![1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)butan-1-one](/img/structure/B3017107.png)
![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B3017108.png)

![(3Z)-3-[(2-Chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B3017113.png)
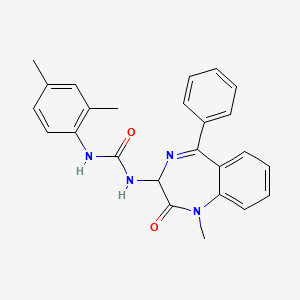
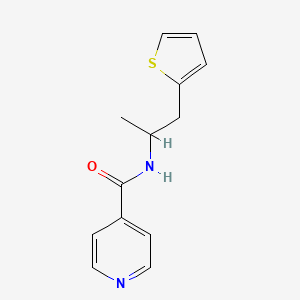
![N-[4-[[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B3017121.png)
